molecular formula C18H22N2O2 B4891850 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide

Cat. No. B4891850
M. Wt: 298.4 g/mol
InChI Key: WOVQOICIYYXYDV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR has been implicated in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and synaptic plasticity. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments, including its selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide also has some limitations, including its short half-life and the need for specialized equipment to study its effects on the α7 nAChR.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used for therapeutic purposes. Another area of interest is the investigation of the effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide on other physiological and pathological processes, such as pain, addiction, and cancer. Finally, the development of new delivery methods for 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 3-bromomethylpyridine to form 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. This intermediate is then converted to 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide through a series of reactions involving reduction, protection, and deprotection steps.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to improve cognitive function and memory in animal models of aging and traumatic brain injury.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-16-8-7-13(2)14(3)10-16)18(21)20-12-15-6-5-9-19-11-15/h5-11,17H,4,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQOICIYYXYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide

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